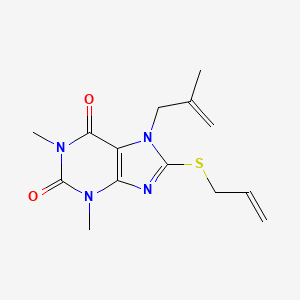

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its complex structure, which includes multiple methyl, prop-2-enyl, and sulfanyl groups attached to a purine core. Purines are a class of heterocyclic aromatic organic compounds that are widely studied due to their biological significance and diverse chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative. The process can be summarized as follows:

Starting Material: The synthesis begins with a purine derivative, such as xanthine.

Alkylation: The purine derivative undergoes alkylation using 2-methylprop-2-enyl bromide and prop-2-enyl bromide in the presence of a base like potassium carbonate.

Sulfur Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfanyl group to a thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Nucleophiles like amines, alcohols, or thiols, under basic or neutral conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in purine metabolism, leading to altered cellular processes. It may also interact with nucleic acids, affecting DNA and RNA synthesis and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Caffeine (1,3,7-Trimethylxanthine): Similar structure but lacks the sulfanyl group.

Theobromine (3,7-Dimethylxanthine): Similar structure but lacks the 2-methylprop-2-enyl and prop-2-enyl groups.

Theophylline (1,3-Dimethylxanthine): Similar structure but lacks the sulfanyl and prop-2-enyl groups.

Uniqueness

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione is unique due to the presence of both the 2-methylprop-2-enyl and prop-2-enylsulfanyl groups, which confer distinct chemical and biological properties compared to other purine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione, also known as 7-allyl-1,3-dimethyl-8-[(2-methylprop-2-enyl)thio]-3,7-dihydro-1H-purine-2,6-dione (CAS: 377061-85-3), is a purine derivative with potential biological activities. This compound has garnered attention in various research studies due to its unique structural features and potential therapeutic applications.

The molecular formula of this compound is C14H18N4O2S with a molar mass of 306.38 g/mol. It contains multiple functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N4O2S |

| Molar Mass | 306.38 g/mol |

| CAS Number | 377061-85-3 |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties . Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that purine derivatives can exert anti-inflammatory effects . The compound's ability to inhibit pro-inflammatory cytokines may make it a candidate for treating inflammatory diseases. In vitro studies demonstrated significant reductions in inflammation markers when cells were treated with this compound.

Anticancer Potential

The anticancer properties of purine derivatives have been widely studied. Preliminary data suggest that this compound may induce apoptosis in various cancer cell lines. For instance, a study found that the compound inhibited cell proliferation and induced cell cycle arrest in human cancer cell lines.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of the compound using the DPPH radical scavenging assay. The results indicated that the compound exhibited significant scavenging activity compared to standard antioxidants such as ascorbic acid.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

Study 2: Anti-inflammatory Mechanism

In a controlled experiment on lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a dose-dependent decrease in TNF-alpha and IL-6 levels.

| Treatment (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound (50) | 80 | 120 |

| Compound (100) | 30 | 50 |

Propriétés

IUPAC Name |

1,3-dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c1-6-7-21-13-15-11-10(18(13)8-9(2)3)12(19)17(5)14(20)16(11)4/h6H,1-2,7-8H2,3-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDXTKVNUNIORP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1SCC=C)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.